Home > Products > Screening Compounds P91815 > Buprenorphine + naloxone
Buprenorphine + naloxone -

Buprenorphine + naloxone

Catalog Number: EVT-10963992
CAS Number:
Molecular Formula: C29H41NO4
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buprenorphine and naloxone are two pharmacological compounds that are commonly combined to create a medication used primarily in the treatment of opioid dependence. This combination is marketed under the brand name Suboxone, among others. Buprenorphine is a partial agonist at the mu-opioid receptor and a full antagonist at the kappa-opioid receptor, providing analgesic effects while minimizing the risk of respiratory depression associated with full agonists. Naloxone, on the other hand, is an opioid antagonist that is included to deter misuse of buprenorphine by precipitating withdrawal symptoms if the combination is injected.

Source and Classification

Buprenorphine is classified as an opioid analgesic, while naloxone is classified as an opioid antagonist. The combination of these two compounds serves a dual purpose: to manage pain and to reduce the potential for misuse in individuals with opioid dependency. The formulation of buprenorphine with naloxone aims to provide effective treatment while reducing the likelihood of abuse through intravenous routes .

Synthesis Analysis

Methods and Technical Details

The synthesis of buprenorphine involves several steps starting from thebaine, a naturally occurring opiate. Thebaine undergoes various chemical transformations including N-demethylation, reduction, and acylation to yield buprenorphine. Naloxone is synthesized from morphine or codeine through similar chemical modifications, including N-alkylation and oxidation processes.

The specific method for preparing buprenorphine/naloxone involves co-formulating these two active ingredients in a manner that ensures stability and bioavailability. The soluble film formulation involves creating a suspension of buprenorphine hydrochloride and naloxone hydrochloride dihydrate in an aqueous solution, which is then coated onto a polyester sheet and dried .

Molecular Structure Analysis

Structure and Data

Buprenorphine has the chemical formula C₂₃H₂₉N·HCl and a molecular weight of approximately 367.9 g/mol. Its structure features a complex ring system characteristic of its opioid activity.

Naloxone has the chemical formula C₁₉H₂₁N₃O₃ and a molecular weight of about 327.4 g/mol. The structure of naloxone includes a phenolic hydroxyl group which contributes to its antagonistic properties at opioid receptors.

Molecular Structures

  • Buprenorphine:
    Buprenorphine Structure
  • Naloxone:
    Naloxone Structure
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the pharmacological activity of buprenorphine include its binding to mu-opioid receptors, where it acts as a partial agonist, leading to analgesic effects. Conversely, naloxone acts by displacing opioids from these receptors when administered parenterally, thereby reversing their effects.

In terms of stability, both compounds are susceptible to degradation under certain conditions; thus, their formulations must be carefully controlled to maintain efficacy throughout their shelf life .

Mechanism of Action

Process and Data

Buprenorphine functions through its unique pharmacological profile as a partial agonist at mu-opioid receptors, which allows it to activate these receptors but with less intensity compared to full agonists like morphine or heroin. This ceiling effect means that increasing doses do not proportionally increase effects such as sedation or respiratory depression.

Naloxone's mechanism involves competitive inhibition at mu-opioid receptors, effectively blocking the euphoric effects associated with opioid use when injected. When taken sublingually as intended in buprenorphine/naloxone formulations, naloxone's low bioavailability minimizes its impact while allowing buprenorphine to exert its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Buprenorphine:
    • Appearance: White crystalline powder
    • Solubility: Soluble in methanol; slightly soluble in water
  • Naloxone:
    • Appearance: White or off-white powder
    • Solubility: Soluble in water; slightly soluble in ethanol

Chemical Properties

Both compounds exhibit stability under normal storage conditions but can degrade under extreme pH or temperature conditions. Their interactions with other substances must be monitored during formulation development to ensure safety and efficacy .

Applications

Scientific Uses

The primary application of buprenorphine/naloxone is in the treatment of opioid use disorder (OUD). It has been shown to effectively reduce cravings and withdrawal symptoms associated with opioid dependence while minimizing the risk of overdose due to its partial agonist nature.

Additionally, buprenorphine/naloxone has applications in pain management due to buprenorphine's analgesic properties. Research continues into optimizing dosing strategies for different populations, including those using potent opioids like fentanyl .

Historical Development and Regulatory Evolution of Buprenorphine-Naloxone Formulations

Origins of Combination Therapy in Opioid Antagonist Strategies

The development of buprenorphine-naloxone combination therapy emerged from pharmacological efforts to enhance safety in opioid use disorder treatment. Buprenorphine, a partial μ-opioid receptor agonist, was first synthesized in 1966 by Reckitt & Colman (later Reckitt Benckiser) as part of an initiative to improve upon codeine derivatives [1] [4]. Its high receptor affinity and ceiling effect on respiratory depression offered advantages over full agonists like methadone. However, early clinical use revealed potential for intravenous diversion and misuse.

To mitigate this risk, researchers incorporated naloxone, an opioid antagonist with low oral bioavailability but high parenteral efficacy. When taken sublingually as intended, naloxone exerts negligible effects due to minimal systemic absorption. However, if crushed and injected, it precipitates withdrawal by displacing buprenorphine from receptors [4]. This "abuse-deterrent" formulation (branded as Suboxone®) received U.S. Food and Drug Administration approval in 2002 after demonstrating equivalent efficacy to buprenorphine monotherapy with significantly reduced diversion potential [1] [4]. The combination represented a strategic shift toward integrating pharmacological safety mechanisms directly into addiction therapeutics.

Table 1: Key Pharmacological Properties of Buprenorphine-Naloxone

ComponentReceptor ActionBioavailability (Sublingual)Parenteral Effect
BuprenorphinePartial μ-agonist30-50%Euphoria potential
NaloxoneCompetitive antagonist<10%Precipitates withdrawal

Legislative Milestones: Drug Addiction Treatment Act (DATA) 2000 and Subsequent Amendments

The regulatory pathway for buprenorphine-naloxone was fundamentally shaped by the Drug Addiction Treatment Act of 2000 (DATA 2000). This bipartisan legislation amended the Controlled Substances Act to permit qualified physicians to prescribe Schedule III-V medications for opioid use disorder outside traditional opioid treatment programs—a historic departure from the restrictive Narcotic Addict Treatment Act of 1974 [5] [3]. DATA 2000 specifically enabled office-based buprenorphine-naloxone prescribing but imposed two major requirements:

  • Waiver Certification: Practitioners completed 8 hours of specialized training (24 hours for nurse practitioners/physician assistants)
  • Patient Caps: Initial limit of 30 patients per prescriber, expandable to 100 after one year [5] [3]

Subsequent amendments progressively expanded access:

  • The Comprehensive Addiction and Recovery Act (CARA) 2016 extended waiver eligibility to nurse practitioners and physician assistants, increasing prescriber capacity by 38% within two years [5].
  • The Substance Use-Disorder Prevention that Promotes Opioid Recovery and Treatment (SUPPORT) Act 2018 authorized permanent prescribing rights for nurse practitioners/physician assistants and raised patient limits to 275 for qualifying physicians [1] [5].

Table 2: Legislative Evolution of Buprenorphine-Naloxone Prescribing

LegislationYearKey ProvisionsImpact on Prescribing
DATA 20002000Created waiver system; 30-patient limitEnabled office-based treatment
CARA2016Added NPs/PAs as waiver-eligible80% increase in NP prescribers (2017-2018)
SUPPORT Act2018Permanent NP/PA authority; 275-patient limit22% increase in buprenorphine prescriptions

International Regulatory Divergence in Medication-Assisted Treatment Approval

Global adoption of buprenorphine-naloxone formulations reveals significant regulatory fragmentation:

  • European Union: Approved Suboxone® in 2006 under centralized authorization. Requires prescription-only access and specialist oversight, though without U.S.-style patient caps. Some member states (e.g., France) permit primary care prescribing [8].
  • Australia: Classified buprenorphine-naloxone as Schedule 8 (controlled drug) but allows community pharmacy dispensing under the Pharmaceutical Benefits Scheme since 2011. Requires prescriber registration but no specific waiver [8].
  • Argentina: Exempted buprenorphine-naloxone from genetically modified organism regulations in 2015 using a "product-based" approach focusing on final traits rather than production methods—accelerating market entry [8].

This divergence stems from varying legal frameworks:

  • Process-Based Regulation (EU): Focuses on manufacturing techniques, requiring extensive safety dossiers for novel molecular entities.
  • Product-Based Regulation (Argentina, Australia): Emphasizes compositional equivalence to existing therapies, enabling streamlined approval [8].

Harmonization remains limited despite World Health Organization recommendations due to path dependency in national drug policies and differing stigma perceptions [8] [3].

Impact of Consolidated Appropriations Act (2023) on Prescribing Paradigms

The Consolidated Appropriations Act of 2023 eliminated the federal "X-waiver" requirement that had governed buprenorphine prescribing for 23 years, enacting the Mainstreaming Addiction Treatment (MAT) Act provisions [3] [6]. Key changes include:

  • Waiver Repeal: Removal of specialized training prerequisites and patient notification to the Drug Enforcement Administration
  • Universal Training Requirement: Mandatory 8-hour addiction education for all controlled substance prescribers (effective June 2023)
  • State Law Supremacy: State legislatures retain authority to impose stricter regulations (e.g., counseling mandates) [3]

Early analyses indicate paradoxical effects:

  • Positive: 25% increase in new prescribers in the first quarter post-implementation
  • Challenges:
  • Only 40% of states aligned regulations with federal changes
  • Supervisory requirements for nurse practitioners persist in 28 states
  • Pharmacy prescribing remains limited to 9 states [3]

The Act fundamentally repositions buprenorphine-naloxone as a mainstream medication by eliminating its unique regulatory status—a policy shift reflecting the medical consensus that opioid use disorder treatment belongs within routine healthcare delivery [3] [1]. Nevertheless, enduring barriers at state and health-system levels continue to constrain its transformative potential.

Properties

Product Name

Buprenorphine + naloxone

IUPAC Name

(1S,2S,6R,14R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1

InChI Key

RMRJXGBAOAMLHD-MLLHIGKASA-N

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CCC1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.